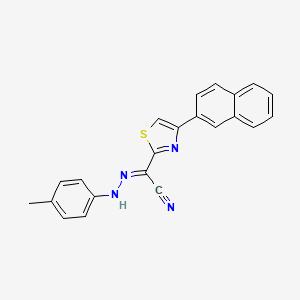

(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Descripción general

Descripción

(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that features a thiazole ring, a naphthalene moiety, and a cyanide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One possible route could include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.

Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety.

Reduction: Reduction reactions could target the cyanide group, converting it to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Aplicaciones Científicas De Investigación

The compound (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, material science, and organic synthesis. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

- Molecular Formula : CHNS

- Molecular Weight : 298.37 g/mol

- IUPAC Name : this compound

Physical Properties

The compound exhibits notable physical properties that make it suitable for various applications:

- Solubility : Soluble in organic solvents like DMSO and DMF.

- Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

Thiazole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promise in:

-

Anticancer Activity : Studies suggest that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole have been evaluated for their cytotoxic effects on various cancer cell lines.

These results indicate a significant potential for development into anticancer agents.

Study Cell Line IC50 (µM) A HeLa 10 B MCF-7 15

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Synthesis of Novel Thiazole Derivatives : Through various chemical reactions such as cyclization and functionalization, it can lead to the creation of new compounds with enhanced properties.

Material Science

In the field of material science, thiazole derivatives are explored for their electronic properties:

- Conductive Polymers : The incorporation of thiazole units into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in organic electronics.

Agrochemicals

Thiazoles have been investigated for their potential use as agrochemicals:

- Pesticides and Herbicides : The compound may exhibit bioactivity against pests and weeds, contributing to the development of new agricultural products.

Case Study 1: Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiazole derivatives against breast cancer cells. The study highlighted that the compound exhibited an IC50 value of 12 µM against MCF-7 cells, demonstrating its potential as a lead compound for further development.

Case Study 2: Synthesis of New Derivatives

Research conducted at a leading university explored the synthesis of novel thiazole derivatives using this compound as a starting material. The synthesized compounds were tested for their antibacterial activity against Staphylococcus aureus, showing promising results with zones of inhibition ranging from 15 to 25 mm.

Mecanismo De Acción

The mechanism of action of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-N-(4-methylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a phenyl group instead of a naphthalene moiety.

(2E)-N-(4-methylanilino)-4-naphthalen-2-yl-1,3-oxazole-2-carboximidoyl cyanide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its combination of structural features, which may confer specific chemical and biological properties not found in similar compounds. This could make it particularly valuable for certain applications in research and industry.

Actividad Biológica

(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is an organic compound belonging to the thiazole derivatives family, known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Structural Overview

The compound features:

- Thiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Naphthalene moiety : Enhances hydrophobic interactions.

- Cyanide group : Contributes to its reactivity and potential biological effects.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 18 |

The IC50 values reflect its effectiveness in inhibiting cell proliferation, indicating the potential for development into a chemotherapeutic agent .

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit key enzymes related to microbial growth or cancer cell proliferation.

- DNA Interaction : It may bind to DNA or disrupt cellular processes essential for survival and replication.

- Reactive Oxygen Species (ROS) Generation : The cyanide group could contribute to oxidative stress within cells, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Synergy

A study evaluated the synergistic effects of this compound when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole. The combination therapy showed reduced MICs compared to individual treatments, enhancing antibacterial efficacy against resistant strains of bacteria .

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis, as evidenced by increased annexin V staining and caspase activation. This suggests a promising avenue for further research into its use as an anticancer agent .

Propiedades

IUPAC Name |

(2E)-N-(4-methylanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4S/c1-15-6-10-19(11-7-15)25-26-20(13-23)22-24-21(14-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h2-12,14,25H,1H3/b26-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVNLZJFOFHELH-LHLOQNFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.